molecular formula C16H19ClN4 B12241249 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

Cat. No.: B12241249
M. Wt: 302.80 g/mol
InChI Key: CHILBWUKEZBGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Reactions Analysis

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. It is known to interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[4-(3-Chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine can be compared with other similar compounds, such as:

    Cetirizine: A piperazine derivative used as an antihistamine.

    Aripiprazole: A piperazine derivative used as an antipsychotic.

    Quetiapine: A piperazine derivative used as an antipsychotic.

These compounds share the piperazine core structure but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substituents and the resulting biological activities .

Properties

Molecular Formula

C16H19ClN4

Molecular Weight

302.80 g/mol

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-5,6-dimethylpyrimidine

InChI

InChI=1S/C16H19ClN4/c1-12-13(2)18-11-19-16(12)21-8-6-20(7-9-21)15-5-3-4-14(17)10-15/h3-5,10-11H,6-9H2,1-2H3

InChI Key

CHILBWUKEZBGIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1N2CCN(CC2)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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